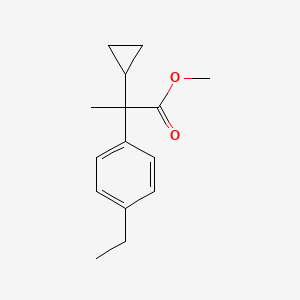
5,12-Naphthacenediol, 5,12-dihydro-5,12-bis(phenylethynyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,12-Naphthacenediol, 5,12-dihydro-5,12-bis(phenylethynyl)- is a complex organic compound with the molecular formula C34H22O2 and a molecular weight of 462.54 g/mol . This compound is known for its unique structure, which includes multiple aromatic rings and hydroxyl groups, making it a subject of interest in various scientific fields.
Méthodes De Préparation
The synthesis of 5,12-Naphthacenediol, 5,12-dihydro-5,12-bis(phenylethynyl)- typically involves multi-step organic reactions. One common method includes the following steps:
Starting Materials: The synthesis begins with naphthacene derivatives and phenylacetylene.
Reaction Conditions: The reaction is carried out under controlled temperature and pressure conditions, often using a catalyst to facilitate the coupling reactions.
Purification: The final product is purified using techniques such as column chromatography to obtain the desired compound in high purity.
Analyse Des Réactions Chimiques
5,12-Naphthacenediol, 5,12-dihydro-5,12-bis(phenylethynyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinones.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the triple bonds.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings, often using reagents like bromine or nitric acid.
Applications De Recherche Scientifique
5,12-Naphthacenediol, 5,12-dihydro-5,12-bis(phenylethynyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in studying enzyme-substrate interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer due to its ability to intercalate with DNA.
Industry: It is used in the development of organic semiconductors and other advanced materials.
Mécanisme D'action
The mechanism of action of 5,12-Naphthacenediol, 5,12-dihydro-5,12-bis(phenylethynyl)- involves its interaction with molecular targets such as DNA and proteins. The compound can intercalate between DNA bases, disrupting the normal function of the DNA and leading to cell death. This property is particularly useful in cancer research, where the compound can target rapidly dividing cancer cells .
Comparaison Avec Des Composés Similaires
5,12-Naphthacenediol, 5,12-dihydro-5,12-bis(phenylethynyl)- can be compared with other similar compounds such as:
5,12-Naphthacenediol, 5,12-dihydro-: This compound lacks the phenylethynyl groups, making it less complex and potentially less effective in certain applications.
5,12-Dihydro-5,12-bis(phenylethynyl)naphthacene: This compound is similar but may have different substitution patterns on the naphthacene core, affecting its reactivity and applications.
Propriétés
Numéro CAS |
31559-43-0 |
|---|---|
Formule moléculaire |
C34H22O2 |
Poids moléculaire |
462.5 g/mol |
Nom IUPAC |
5,12-bis(2-phenylethynyl)tetracene-5,12-diol |
InChI |
InChI=1S/C34H22O2/c35-33(21-19-25-11-3-1-4-12-25)29-17-9-10-18-30(29)34(36,22-20-26-13-5-2-6-14-26)32-24-28-16-8-7-15-27(28)23-31(32)33/h1-18,23-24,35-36H |
Clé InChI |
YMKQDNKFEZLLTK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C#CC2(C3=CC=CC=C3C(C4=CC5=CC=CC=C5C=C42)(C#CC6=CC=CC=C6)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


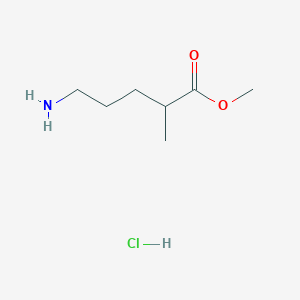

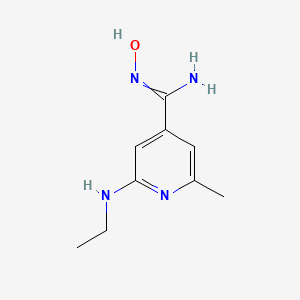
acetic acid](/img/structure/B13935082.png)

![6-Bromo-3-iodoimidazo[1,2-A]pyrazin-8-amine](/img/structure/B13935091.png)
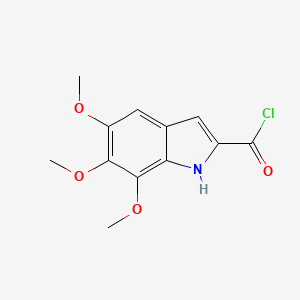

![1H-Pyrrolo[2,3-b]pyridine, 3-(3-furanyl)-1-[(4-methylphenyl)sulfonyl]-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-](/img/structure/B13935114.png)
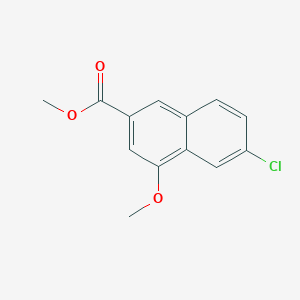
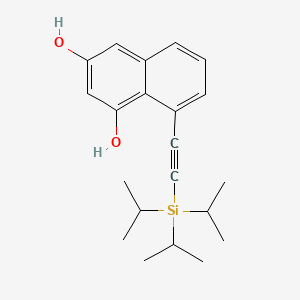

![3,5-Dichloro-2-[[4-(2-methylpropoxy)benzoyl]carbamothioylamino]benzoic acid](/img/structure/B13935146.png)
